N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes multiple pyrazole rings and a sulfonamide group. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction typically requires mild conditions and can be catalyzed by various agents such as silver or copper . Industrial production methods often involve multicomponent reactions and the use of microwave or ultrasound-assisted synthesis to improve yields and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using alkyl halides or aryl halides as reagents.
Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or ruthenium . Major products formed from these reactions include various substituted pyrazoles and sulfonamides .
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates . The pyrazole rings can interact with various receptors and enzymes, modulating their activity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-4-pyrazoleboronic acid pinacol ester
- 5-amino-pyrazoles
- 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Compared to these compounds, N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole rings and sulfonamide group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N,3,5-trimethyl-1-propylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-6-8-20-13(4)15(12(3)17-20)23(21,22)18(5)10-14-9-16-19(7-2)11-14/h9,11H,6-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXNNDRJRQSONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=CN(N=C2)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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